N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-23-13-8-5-9-14-15(13)18-17(24-14)19-16(20)11-6-4-7-12(10-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGBXVBRABHTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the construction of the benzothiazole scaffold followed by the introduction of the ethoxy and methylsulfonyl groups. One common method involves the reaction of 2-aminothiophenol with ethyl 4-bromobenzoate to form the benzothiazole ring. This intermediate is then reacted with 3-(methylsulfonyl)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzothiazole derivatives
Scientific Research Applications
Anticancer Properties
Recent studies indicate that N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide exhibits promising anticancer properties. Research has shown that compounds in the benzothiazole class can inhibit tumor growth and induce apoptosis in cancer cells. Specific investigations into this compound have revealed its potential to target various cancer pathways, although detailed mechanisms remain to be fully elucidated .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Aspergillus niger and Staphylococcus aureus. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Neuropharmacological Effects
Research into the neuropharmacological effects of benzothiazole derivatives indicates potential applications in treating neurological disorders. This compound may influence neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety disorders .
Synthesis and Characterization
The synthesis of this compound generally involves multi-step organic reactions, including the formation of the benzothiazole core followed by the introduction of the ethoxy and methylsulfonyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compounds .
Anticancer Screening
A study conducted on various benzothiazole derivatives, including this compound, evaluated their anticancer activity against human colorectal carcinoma cell lines using the Sulforhodamine B assay. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Antimicrobial Efficacy
Another investigation focused on assessing the antimicrobial efficacy of this compound against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing potent activity against both Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethoxy group (electron-donating) contrasts with pyridyl (electron-withdrawing) or trifluoromethyl (strongly electron-withdrawing) groups in analogs, impacting solubility and electronic properties .
- Sulfonyl Positioning : Methylsulfonyl at position 3 (target) vs. ethylsulfonyl at position 4 (7b) may influence steric bulk and hydrogen-bonding capacity .
Spectroscopic Characterization
- IR Spectroscopy : The absence of νC=O (~1660–1680 cm⁻¹) in triazole derivatives (e.g., ) confirms cyclization, whereas benzamides retain this band .
- 1H NMR : Ethoxy protons (CH2CH3) in the target compound would resonate at δ ~1.3–1.5 ppm (triplet) and δ ~4.1–4.3 ppm (quartet), distinguishing it from methylsulfonyl analogs .
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, effects on neurotransmitter systems, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the ethoxy group and the methylsulfonyl substituent enhances its solubility and reactivity, making it a suitable candidate for drug development.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation. This mechanism was notably observed in cell lines such as U937 and MCF-7, with compounds exhibiting IC50 values as low as 5.2 μM .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | MCF-7 | 6.6 | Procaspase-3 activation |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. Thiazole derivatives have shown varying degrees of AChE inhibition, with some derivatives achieving IC50 values around 0.30 μM .
Table 2: AChE Inhibition Potency of Related Compounds
| Compound | AChE IC50 (μM) |
|---|---|
| Compound A | 0.30 |
| Compound B | 0.57 |
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate broad-spectrum activity against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) for some derivatives was reported at 50 μg/mL, demonstrating significant efficacy .
Table 3: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound C | 50 | Various bacteria |
| Compound D | 50 | Fungi |
Case Studies
- Apoptosis Induction : In a study involving U937 cells, compounds similar to this compound were shown to effectively induce apoptosis via procaspase-3 activation. This suggests a promising pathway for developing anticancer therapies targeting this mechanism .
- Neuroprotective Studies : Research on thiazole derivatives indicated their capacity to protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What computational tools predict the compound’s ADMET properties, and how are these validated experimentally?
- Methodological Answer : SwissADME or ADMET Predictor estimates absorption (Caco-2 permeability), distribution (plasma protein binding), and toxicity (hERG inhibition). Experimental validation includes Caco-2 monolayers for permeability, equilibrium dialysis for protein binding, and patch-clamp assays for hERG channel effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
